Zinc diisooctyl dithiophosphate

Description

Contextualization of Organometallic Dithiophosphates in Advanced Materials Systems

Organometallic dithiophosphates are a class of coordination compounds that have found extensive application as multifunctional additives in lubricants. acs.org These compounds, characterized by a central metal atom coordinated to dithiophosphate (B1263838) ligands, are soluble in nonpolar solvents like mineral and synthetic oils. wikipedia.org Their primary role is to form protective films on surfaces under boundary lubrication conditions, where the lubricant film is thin and direct metal-to-metal contact is likely. researchgate.net This protective action mitigates wear, reduces friction, and can also inhibit corrosion and oxidation. wikipedia.org The versatility and cost-effectiveness of zinc dialkyldithiophosphates (ZDDPs) have made them indispensable in numerous applications, from automotive engines to industrial machinery. acs.orgrtsauto.com

Overview of Zinc Diisooctyl Dithiophosphate as a Model Compound for Mechanistic Inquiry

This compound (ZDDP) is a prominent member of the ZDDP family, distinguished by its isooctyl alkyl groups. wikipedia.org This specific structure imparts a balance of thermal stability and reactivity, making it an excellent model compound for investigating the fundamental mechanisms of ZDDP action. sciensage.info Its synthesis typically involves a two-step process: the reaction of phosphorus pentasulfide with isooctyl alcohol to form diisooctyl dithiophosphoric acid, which is then neutralized with zinc oxide. wikipedia.orgnih.gov The resulting compound's behavior is representative of a broad class of ZDDPs, allowing researchers to extrapolate findings to understand the performance of related additives.

Below is a table of key properties for this compound:

| Property | Value |

| Molecular Formula | C₃₂H₆₈O₄P₂S₄Zn |

| Molecular Weight | 772.5 g/mol nih.gov |

| Appearance | Pale yellow liquid nih.gov |

| Solubility | Insoluble in water, soluble in hydrocarbon solvents nih.gov |

| Flash Point | >160 °C (320 °F) nih.gov |

| Density | Approximately 1.10 g/cm³ at 15.6 °C nih.gov |

Historical Development of Mechanistic Understanding in ZDDP Research

The journey to understand how ZDDPs function began shortly after their introduction in the 1940s. wikipedia.orgbohrium.com Initially recognized for their antioxidant and corrosion-inhibiting properties, their exceptional antiwear capabilities were discovered in the 1950s. rtsauto.combohrium.com Early research in this decade, though hampered by limited analytical techniques, laid the groundwork for understanding the formation of protective surface films. bohrium.com

The 1960s saw a shift in focus towards the solution chemistry and thermal decomposition of ZDDPs. bohrium.com The advent of new surface analysis techniques in the 1970s enabled more detailed investigations of the antiwear films. bohrium.com From the 1980s onwards, research has expanded significantly, encompassing detailed film analysis, adsorption behavior, and the influence of various factors on film formation. bohrium.com A significant leap in understanding came with the use of in-situ techniques, such as spacer layer interferometry, which allowed for real-time observation of film formation under tribological stress. rtsauto.com

Current Research Landscape and Unresolved Mechanistic Questions

Current research continues to build upon this historical foundation, employing advanced analytical methods and computational modeling to probe the intricate details of ZDDP's mechanism. It is now widely accepted that ZDDPs form a protective tribofilm on rubbing surfaces. researchgate.net This film is typically a complex, glassy material composed of zinc, phosphorus, and sulfur compounds, with a thickness that can range from 50 to 150 nanometers. researchgate.netrsc.org

Despite decades of study, several key questions remain a subject of active investigation:

The precise reaction pathways leading to the formation of the tribofilm are still not fully elucidated. researchgate.netscispace.com

The exact kinetics of film generation and removal under different operating conditions are complex and not completely understood. researchgate.netscispace.com

The detailed atomic and molecular structure of the tribofilm and how it evolves during operation continues to be an area of intense research. bohrium.com

The nature of the synergistic and antagonistic interactions between ZDDPs and other lubricant additives remains a critical area of study for formulating advanced lubricants. bohrium.com

Recent research has highlighted the role of mechanochemistry, where mechanical stress directly influences chemical reactions, in the formation of ZDDP tribofilms. bohrium.com It is now understood that shear stress, in conjunction with temperature, is a primary driver for the decomposition of ZDDP and the subsequent formation of the protective film. bohrium.com This has led to the development of stress-promoted thermal activation models to describe the film growth rate. wikipedia.org

The following table summarizes some key research findings on ZDDP tribofilms:

| Research Finding | Observation | Reference(s) |

| Tribofilm Composition | Amorphous film of Zn-O-P-S glass with embedded iron oxide nanoparticles. | nih.gov |

| Tribofilm Thickness | Typically 50-150 nm, with some studies reporting up to 200 nm. | researchgate.netresearchgate.netresearchgate.net |

| Formation Mechanism | Driven by a combination of temperature and shear stress (mechanochemistry). | wikipedia.orgbohrium.com |

| Film Structure | Often described as a pad-like structure with a layered composition. | researchgate.net |

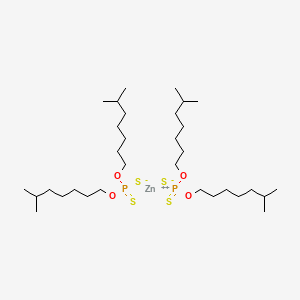

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28629-66-5 |

|---|---|

Molecular Formula |

C32H68O4P2S4Zn |

Molecular Weight |

772.5 g/mol |

IUPAC Name |

zinc;bis(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2 |

InChI Key |

SXYOAESUCSYJNZ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |

Color/Form |

Pale yellow liquid. |

density |

1.10 (at 15.6/15.6 °C). |

flash_point |

320 °F (min), open cup |

physical_description |

Water or Solvent Wet Solid; Liquid Pale yellow liquid; [HSDB] |

solubility |

Insoluble in water, soluble in hydrocarbon solvents. Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/ |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation

Advanced Synthetic Routes to Zinc Diisooctyl Dithiophosphate (B1263838) Congeners

The synthesis of zinc diisooctyl dithiophosphate (ZDDP) is a well-established industrial process, yet it is the subject of ongoing research to refine its efficiency, product characteristics, and environmental footprint. The primary route to ZDDP involves a two-step process that begins with the formation of a dithiophosphoric acid intermediate, which is subsequently neutralized with zinc oxide. stle.orgbobistheoilguy.comnsmsi.ir

Multi-step Reaction Pathways: Dithiophosphoric Acid Intermediate Formation

The initial and crucial step in ZDDP synthesis is the reaction of phosphorus pentasulfide (P₂S₅) with an appropriate alcohol to form dialkyldithiophosphoric acid ((RO)₂PS₂H). bobistheoilguy.comsciensage.info In the case of this compound, isooctyl alcohol is the specified precursor. nsmsi.irnih.gov This exothermic reaction is carefully controlled to ensure the desired product is formed and to manage the release of hydrogen sulfide (B99878) (H₂S) gas as a byproduct. wikipedia.org

The general chemical equation for this first step is: P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S sciensage.info

Following the formation of the dithiophosphoric acid, the intermediate is neutralized with zinc oxide (ZnO) to yield the final ZDDP product. bobistheoilguy.comsciensage.info This neutralization step is also exothermic and results in the formation of water.

The second step of the reaction is represented by the following equation: 2 (RO)₂PS₂H + ZnO → Zn[(S₂P(OR)₂]₂ + H₂O wikipedia.org

Influence of Alcohol Precursor Steric and Electronic Properties on Synthesis Yield and Product Characteristics

The selection of the alcohol precursor is a critical determinant of the final properties of the ZDDP. stle.org The structure of the alkyl group (R) from the alcohol influences the thermal stability, hydrolytic stability, and performance characteristics of the resulting ZDDP. stle.orgsciensage.info Alcohols can be primary, secondary, or a mix of both, leading to primary, secondary, or mixed ZDDPs, respectively. stle.org

Primary ZDDPs, derived from primary alcohols, generally exhibit greater thermal stability but may be less effective as antiwear agents compared to their secondary counterparts. stle.org Conversely, secondary ZDDPs, derived from secondary alcohols, tend to have lower thermal stability but offer enhanced antiwear performance. stle.org The choice between primary and secondary alcohols, such as the various isomers of isooctyl alcohol, allows for the fine-tuning of ZDDP properties to suit specific lubrication applications. stle.orgsciensage.info The steric bulk of the alkyl groups can also influence the rate of reaction and the solubility of the final product in base oils. wikipedia.org

| Property | Primary ZDDP | Secondary ZDDP |

| Thermal Stability | Higher | Lower |

| Antiwear Action | Less Effective | More Effective |

Table 1. General comparison of properties between primary and secondary ZDDPs.

Catalytic and Accelerating Agents in ZDDP Synthesis

To enhance the reaction rate and improve the efficiency of the synthesis process, various catalytic and accelerating agents can be employed. While the reaction can proceed without a catalyst, the use of certain compounds can be beneficial. justia.com For instance, caprolactam has been utilized as a catalyst in the synthesis of thioacids for ZDDP production. justia.com Other agents, such as glacial acetic acid, ammonium (B1175870) acetate, and zinc acetate, have been used as promoters in the zinc neutralization step. google.com However, the introduction of these substances can potentially impact the performance and stability of the final lubricant formulation. google.com More recent methods have explored the use of concentrated ammonia (B1221849) water as an accelerating agent in the reaction between dialkyl dithiophosphoric acid and zinc oxide, which is reported to improve the pH and color of the resulting ZDDP. google.com

Process Optimization for Enhanced Product Purity and Hydrolytic Stability

Optimizing the synthesis process is crucial for obtaining ZDDP with high purity and improved hydrolytic stability. mdpi.commdpi.com The reaction conditions, including temperature, stirring rate, and the order of addition of reactants, can all be manipulated to produce different "flavors" of ZDDP. bobistheoilguy.com For instance, maintaining a specific temperature range during the exothermic reaction between phosphorus pentasulfide and the alcohol is critical to prevent the formation of unwanted byproducts. bch.ro

Furthermore, the removal of water, a byproduct of the neutralization step, is essential as its presence can lead to hydrolysis of the ZDDP, reducing its effectiveness. bobistheoilguy.com Azeotropic distillation is a common method used to remove water from the reaction mixture. google.com The use of a solvent, such as process oil, during the neutralization reaction can help to manage the viscosity of the final product and improve consistency. bobistheoilguy.com The addition of certain glycols, like ethylene (B1197577) glycol or glycerol, during the initial reaction with phosphorus pentasulfide has been shown to produce a ZDDP with improved volatility and reduced breakdown to sulfides. google.com

Spectroscopic and Diffraction-Based Structural Characterization of this compound

The molecular structure of this compound is key to its function as a lubricant additive. A variety of spectroscopic and diffraction techniques are employed to elucidate its complex structure.

Elucidation of Coordination Geometry and Bonding Environment Around Zinc Centers

X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are powerful tools for determining the coordination environment of the zinc atoms in ZDDP. researchgate.netresearchgate.net In the solid state, ZDDP molecules can exist as monomers, dimers, or even larger oligomers and polymers. wikipedia.org For example, zinc diethyldithiophosphate has been shown to crystallize in polymeric chains. wikipedia.org

The zinc centers in ZDDP are typically coordinated to the sulfur atoms of the dithiophosphate ligands. wikipedia.org The coordination geometry around the zinc can vary, but a tetrahedral or distorted tetrahedral geometry is common. nih.govyoutube.com In dimeric structures, the zinc atoms can be bridged by the dithiophosphate ligands, leading to a more complex coordination environment. wikipedia.org The nature of the Zn-S bond is considered to be more coordinate covalent than purely ionic. bobistheoilguy.com

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are also vital for characterizing the structure of ZDDP. sciensage.inforesearchgate.net FT-IR can confirm the presence of key functional groups, such as the P-O-C linkage. sciensage.info NMR spectroscopy provides detailed information about the connectivity and environment of the different atoms within the molecule. researchgate.net

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Determination of crystal structure and coordination geometry. researchgate.netnist.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of atoms. researchgate.net |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (e.g., P-O-C). sciensage.info |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and connectivity. researchgate.net |

Table 2. Spectroscopic and diffraction techniques used for ZDDP characterization.

Investigation of Solution-Phase Dynamics and Oligomeric/Polymeric Structures

In non-polar solvents, zinc dialkyldithiophosphates, including the diisooctyl variant, exist in a dynamic equilibrium between monomeric and dimeric or even larger oligomeric structures. wikipedia.org This association occurs through the bridging of dithiophosphate ligands between two zinc centers. The extent of this oligomerization is influenced by factors such as the concentration, temperature, and the steric bulk of the alkyl groups.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these solution-phase dynamics. Different aggregated species give rise to distinct signals in the ³¹P NMR spectrum. For instance, monomeric species typically resonate at a different chemical shift compared to their dimeric or oligomeric counterparts. Studies on various ZDDPs have shown that the chemical shifts are sensitive to the coordination environment of the phosphorus atom. dtic.mil For example, a study on primary and secondary alkyl ZDDPs identified distinct chemical shift ranges for different substitution patterns on the α-carbon of the alkyl group, which can be used to characterize the components of commercial ZDDP mixtures. dtic.mil

The hydrolysis of ZDDPs is another important aspect of their solution-phase behavior. A study on the heterogeneous-phase hydrolysis of zinc(II) bis(O,O-dialkyl dithiophosphates), including the 2-ethylhexyl (a common isooctyl isomer) derivative, using ³¹P NMR spectroscopy revealed that the process follows first-order kinetics. rsc.org The rate of hydrolytic breakdown was found to decrease with increasing size of the alkyl group, suggesting that the diffusion of the ZDDP to the solvent-water interface is the rate-limiting step. rsc.org

Solid-State Structural Analysis and Polymorphism

While obtaining a single crystal structure of the predominantly liquid this compound is challenging, the solid-state structures of other zinc dialkyldithiophosphates provide valuable insights into its likely molecular arrangement. X-ray crystallography studies on ZDDPs with different alkyl groups, such as ethyl, isopropyl, and cyclohexyl, have revealed a variety of structural motifs. researchgate.net These can range from monomeric units to dimeric and polymeric structures, depending on the nature of the alkyl substituent. wikipedia.orgresearchgate.net

For instance, zinc diethyldithiophosphate crystallizes as a polymer with linear chains. wikipedia.org In contrast, ZDDPs with bulkier alkyl groups like isopropyl and cyclohexyl tend to form discrete dimeric molecules. researchgate.net In these dimers, two ZDDP units are linked by bridging dithiophosphate ligands, with each zinc atom also being chelated by another dithiophosphate ligand. Given the branched and relatively bulky nature of the isooctyl groups, it is plausible that this compound also favors the formation of dimeric structures in the solid state or in concentrated solutions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in some zinc thiocyanate (B1210189) complexes with substituted pyridines, which are analogous in that they involve zinc coordination complexes. acs.org While specific polymorphic forms of this compound have not been detailed in the literature, the existence of different crystalline arrangements for similar ZDDPs suggests that polymorphism could be a possibility under specific crystallization conditions. Solid-state NMR has also indicated that ZDDPs can adopt structures in the solid state that are different from those observed in crystalline solids or in solution. researchgate.net

Complexation Chemistry and Ligand Exchange Phenomena

The zinc center in this compound is a Lewis acid and can readily interact with Lewis bases, leading to the formation of adducts and triggering ligand exchange reactions. This complexation behavior is crucial for its function in lubricant formulations, where it may interact with other additives.

Interactions with Nitrogen Donor Ligands

Nitrogen-containing compounds, such as amines and pyridines, are common Lewis bases that can interact with ZDDPs. The lone pair of electrons on the nitrogen atom can coordinate to the zinc center, leading to a change in the coordination geometry around the zinc. This interaction can cause the dissociation of the dimeric or oligomeric ZDDP structures to form monomeric adducts. wikipedia.org

The general reaction can be represented as:

[Zn[S₂P(OR)₂]₂]₂ + 2L → 2 L-Zn[S₂P(OR)₂]₂ (where L is a nitrogen donor ligand)

The strength of this interaction depends on the basicity and steric properties of the nitrogen ligand. Studies on zinc complexes with various nitrogen donor ligands have shown that zinc can accommodate different coordination numbers, commonly four, five, or six, leading to various geometries such as tetrahedral, trigonal bipyramidal, and octahedral. columbia.edu

Formation of Adducts and Their Structural Characterization

The formation of adducts between zinc dialkyldithiophosphates and nitrogen donor ligands has been confirmed through various analytical techniques, including spectroscopic methods. For example, the addition of a nitrogen base to a solution of ZDDP can lead to observable changes in the ³¹P NMR spectrum, indicating a change in the electronic environment of the phosphorus atoms upon adduct formation.

The table below summarizes key ³¹P NMR chemical shift data for different types of ZDDPs, which is instrumental in their structural elucidation.

| ZDDP Type | Chemical Shift (δ, ppm) from TPP in CDCl₃ | Reference |

| Primary Alkyl (IP) | 116.64 | dtic.mil |

| Secondary Alkyl (IS) | 110.70, 110.99 | dtic.mil |

| Secondary Alkyl (2S) | 110.75 | dtic.mil |

| Aryl (IA) | 112.77 | dtic.mil |

This table is based on data for a variety of ZDDPs and illustrates the typical chemical shift ranges observed.

Mechanistic Investigations of Tribochemical Film Formation

Fundamental Principles of ZDDP-Derived Tribofilm Genesis

The initiation and growth of ZDDP-derived tribofilms are primarily explained by the interplay of stress and temperature, particularly within the demanding conditions of elastohydrodynamic lubrication (EHL).

Stress-Promoted Thermal Activation (SATA) Model in Elastohydrodynamic Lubrication (EHL) Regimes

The formation of ZDDP tribofilms is widely understood through the lens of the Stress-Promoted Thermal Activation (SATA) model. researchgate.netmit.edu This model posits that the activation energy barrier for the chemical reactions leading to film formation is lowered by the application of stress. researchgate.net Consequently, the rate of these reactions increases exponentially with the applied stress. researchgate.net This concept is particularly relevant in EHL regimes, where surfaces are separated by a thin lubricant film, but subject to high pressures and shear. rsc.orgnih.gov

Experiments conducted under full-film EHL conditions have demonstrated that tribofilms can form without direct solid-solid contact, confirming that the stresses transmitted through the fluid are sufficient to drive the necessary chemical reactions. rsc.orgnih.gov The growth of the tribofilm is a thermally driven process, with increased temperatures accelerating the formation rate. rsc.orgresearchgate.net The SATA model effectively combines the influence of both stress and temperature to describe the kinetics of tribofilm growth. rsc.orgresearchgate.net

Role of Applied Shear Stress in Reaction Kinetics and Film Growth

Recent research has pinpointed shear stress as the primary mechanical driver for ZDDP tribofilm formation. researchgate.netrsc.org Studies where compressive and shear stresses were independently controlled revealed that shear stress exponentially promotes tribofilm growth, while compressive stress can actually inhibit it. rsc.orgnih.govinventum.de This finding is significant as it clarifies that it is the shearing of the lubricant film, rather than just the pressure, that instigates the mechanochemical reactions. researchgate.netrsc.org

The growth rate of the tribofilm has been shown to increase with applied shear stress. rsc.org This relationship underscores the mechanochemical nature of the process, where mechanical energy is directly transduced into chemical reactivity. researchgate.net The kinetics of this shear-driven process have been observed to be zero-order, suggesting that the reaction rate is independent of the ZDDP concentration in the bulk lubricant, likely due to the surface being saturated with adsorbed ZDDP molecules. rsc.orgresearchgate.net

Table 1: Effect of Stress Components on ZDDP Tribofilm Growth

| Stress Component | Effect on Tribofilm Growth | Supporting Evidence |

| Shear Stress | Promotes growth exponentially rsc.orgrsc.orginventum.de | Increased growth rate with higher shear stress rsc.org |

| Compressive Stress | Inhibits growth rsc.orgnih.govinventum.de | Reduced growth rate at constant shear stress and temperature rsc.org |

Influence of Substrate Material Composition on Tribofilm Reactivity and Adhesion

While shear stress and temperature are the primary drivers, the composition of the substrate material also plays a role in the formation and adhesion of the ZDDP tribofilm. ZDDP is known to form protective films on a wide variety of materials, including ferrous alloys like steel, as well as non-ferrous materials such as silicon, ceramics, and diamond-like carbon (DLC) coatings. mit.edursc.orgjst.go.jp

The initial step in tribofilm formation is the adsorption of ZDDP molecules onto the substrate surface. researchgate.net On ferrous surfaces, it is suggested that ZDDP molecules adsorb via the sulfur atoms of the P=S bonds, indicating an important role for iron in promoting film formation. researchgate.net However, the ability of ZDDP to form films on non-ferrous substrates suggests that the interaction is not solely dependent on a specific chemical reaction with iron. mit.edujst.go.jp

The adhesion of the tribofilm can be weaker on some non-ferrous surfaces, leading to easier removal under boundary lubrication conditions. jst.go.jp For instance, while tribofilms form on silicon nitride (Si₃N₄) and tungsten carbide (WC), they are less readily formed on silicon carbide (SiC) and DLC. jst.go.jp This suggests that the extent of ZDDP adsorption, which is influenced by the substrate's surface chemistry, significantly affects tribofilm formation. jst.go.jp On softer materials like aluminum alloys, significant plastic deformation may be necessary to achieve sufficient work hardening and contact stress to initiate tribofilm formation. rsc.org

Chemical Transformation Pathways During Tribofilm Evolution

The formation of a mature ZDDP tribofilm involves a series of complex chemical reactions, transforming the initial ZDDP molecule into a durable, protective phosphate (B84403) glass.

Initial Decomposition Reactions and Intermediate Species Formation (e.g., Zinc Sulfide (B99878), Sulfate)

The initial step in the chemical transformation of ZDDP involves its decomposition. This process is thought to begin with the migration of alkyl groups from oxygen to sulfur atoms. bohrium.comwhiterose.ac.uk Before the formation of the main phosphate-rich film, intermediate species such as zinc sulfide and zinc sulfate (B86663) are formed. whiterose.ac.uknih.gov These sulfur-containing compounds can mix with iron oxides on steel surfaces, creating a sulfur-rich layer near the substrate. mit.edunih.gov This initial layer is believed to play a crucial role in bonding the subsequent phosphate layers to the metal surface. rsc.orgnih.gov

Phosphate Layer Formation and Polymerization Kinetics

Following the initial decomposition, the formation of the phosphate layer begins. This process involves nucleophilic substitution reactions at the phosphorus atoms, leading to the formation of P-O-P chains and the polymerization of phosphate species. rsc.orgresearchgate.net Initially, short-chain zinc thiophosphates are formed, particularly when there is an excess of metal oxides on the surface. nih.gov

As the reaction proceeds and the concentration of surface oxides decreases, these short chains polymerize into longer polyphosphate chains. researchgate.netnih.gov The kinetics of this polymerization process appear to follow first-order reaction kinetics and occur in two distinct phases: a rapid initial phase near the steel surface, followed by a slower phase that dominates the growth of the outer layers of the tribofilm. nih.gov Over time and with continued rubbing, these long-chain polyphosphates can depolymerize to form shorter-chain pyro- and orthophosphates, resulting in a layered structure with varying phosphate chain lengths throughout the film's depth. rsc.orgresearchgate.net Rapidly formed films, often from short-chain secondary ZDDPs, may initially contain a significant proportion of ultraphosphate, which is structurally weaker due to a lack of stabilizing cations and can be partially removed during rubbing. bohrium.comresearchgate.net

Incorporation of Metal Oxides and Graphitic Carbon into Tribofilms

Tribofilms derived from zinc diisooctyl dithiophosphate (B1263838) (ZDDP) are not homogenous entities but rather complex structures that can incorporate other materials present in the tribological contact. Research has shown that metal oxides, particularly iron oxides like Fe3O4, are often found embedded within the ZDDP tribofilm. nih.govnih.govresearchgate.net Transmission electron microscopy of wear debris has revealed the presence of Fe3O4 nanoparticles, typically 5-10 nm in size, within an otherwise amorphous tribofilm structure. nih.gov The presence of these oxides can be attributed to the tribochemical reactions occurring at the sliding interface. For instance, with the presence of an iron oxide (Fe3O4) layer, ZDDP molecules in the lubricant can decompose at temperatures above 60°C, leading to the formation of a zinc-rich adsorption layer on the iron oxide surface. researchgate.net

In addition to metal oxides, graphitic carbon has also been identified as a component of ZDDP tribofilms. researchgate.net Studies have shown that a carbon-rich layer can form on top of a pure ZDDP tribofilm. researchgate.net The incorporation of graphitic carbon can be influenced by the presence of other additives. For example, the addition of graphene nanoplatelets (GNPs) to a ZDDP-containing lubricant can lead to the formation of a dual-layered tribofilm, with a carbon-rich layer containing scrolled GNPs situated above a pure ZDDP layer. researchgate.netcam.ac.uk This incorporation of carbonaceous material can alter the tribofilm's properties, including its electrical conductivity. researchgate.netcam.ac.uk The mechanism of this incorporation is thought to be more tribochemical than mechanical. mdpi.com

Tribofilm Microstructure and Nanomechanical Properties

The protective anti-wear films formed by ZDDP, known as tribofilms, possess a distinct microstructure and a unique set of nanomechanical properties that are crucial to their function.

Topography and Thickness Characterization

ZDDP tribofilms typically exhibit a pad-like structure, characterized by flat plateau regions separated by deep valleys. imperial.ac.ukstle.orgresearchgate.net The thickness of these films is a critical parameter influencing their performance. Studies have shown that ZDDP tribofilms generally have a thickness in the range of 50-200 nm. nih.govrsc.orgnih.gov For instance, research has reported typical thicknesses of around 150 nm for films generated from primary and secondary alkyl ZDDPs. imperial.ac.ukstle.orgresearchgate.net However, the thickness can be influenced by various factors, including the specific type of ZDDP used, the presence of other additives, and the operating conditions. nih.govimperial.ac.ukstle.orgresearchgate.net For example, fluorinated ZDDP (F-ZDDP) has been observed to form thicker tribofilms compared to conventional ZDDP. nih.gov The measurement of tribofilm thickness can be accomplished using various techniques, including spacer layer imaging (SLIM), scanning white light interferometry (SWLI), and atomic force microscopy (AFM). imperial.ac.ukstle.orgresearchgate.net It has been noted that SLIM may yield higher thickness values compared to SWLI and AFM. imperial.ac.ukstle.orgresearchgate.net

Mechanical Stability and Load-Bearing Capacity

The mechanical stability of the ZDDP tribofilm is fundamental to its ability to protect surfaces from wear. Research indicates that ZDDP tribofilms are mechanically more stable than those formed from a base oil like poly-alpha-olefin (PAO). researchgate.net The hardness of the tribofilm is a key indicator of its stability. Nanoindentation studies have revealed that the hardness of ZDDP tribofilms is generally lower than that of the steel substrate. researchgate.net The hardness can also vary within the film, with the near-surface region (0-30 nm) exhibiting higher hardness in the absence of antioxidants. nih.gov

The load-bearing capacity of a lubricant is significantly enhanced by the presence of ZDDP. The formation of the tribofilm provides a protective layer that can withstand extreme pressure conditions. researchgate.net Studies have shown that the incorporation of certain catalysts, such as a mixture of titanium fluoride (B91410) (TiF3) and iron fluoride (FeF3) with polytetrafluoroethylene (PTFE), can further improve the load-bearing capacity of oils containing ZDDP. researchgate.net

Interaction Dynamics with Co-Additives and Environmental Contaminants

The performance of zinc diisooctyl dithiophosphate is not solely dependent on its intrinsic properties but is also significantly influenced by its interactions with other lubricant components and potential contaminants.

Synergistic and Antagonistic Effects with Ionic Liquids and Dispersants

The tribological performance of ZDDP can be either enhanced (synergism) or diminished (antagonism) by the presence of other additives. For example, nickel (Ni) nanoparticles have been shown to exhibit a synergistic effect with ZDDP. mdpi.comresearchgate.net The presence of Ni nanoparticles leads to the formation of a protective film that, in conjunction with the ZDDP tribofilm, results in a lower wear loss. mdpi.comresearchgate.net This synergistic interaction is associated with a higher concentration of sulfur in the tribofilm. mdpi.comresearchgate.net

Impact of Soot Particles on Tribofilm Formation and Integrity

The presence of soot particles in engine lubricants significantly impedes the formation and compromises the integrity of the protective tribochemical film generated from this compound (ZDDP). This interference leads to increased wear on engine components. The mechanisms behind this detrimental effect are multifaceted and have been the subject of extensive research. The primary mechanisms identified are the abrasive removal of the tribofilm, competitive adsorption of ZDDP onto soot particles, and the alteration of surface chemistry which hinders effective film formation.

Research has consistently shown that as the concentration of soot in lubricating oil increases, the wear on engine components escalates. whiterose.ac.ukw124performance.com This is largely attributed to the abrasive nature of soot particles. imperial.ac.uk The tribofilm formed by ZDDP, which is softer than the steel surfaces it protects, is particularly susceptible to abrasion by these hard carbonaceous particles. imperial.ac.uk This continuous mechanical removal of the protective layer exposes the underlying metal to wear. imperial.ac.uk Studies have demonstrated that even with ZDDP present, soot can abrade the surface, and while a higher concentration of ZDDP can promote a faster rate of tribofilm reformation, the film distribution often remains uneven. nih.gov In some cases, the combination of ZDDP and a soot surrogate like carbon black can lead to a synergistic wear effect, where the blend results in significantly more wear than either component alone in the oil. imperial.ac.ukpcs-instruments.com This is thought to be due to a corrosive-abrasive mechanism where the ZDDP-formed film is removed as quickly as it forms. imperial.ac.ukresearchgate.net

Another critical factor is the adsorption of ZDDP molecules or their active decomposition products onto the surface of soot particles. imperial.ac.uk This process effectively reduces the concentration of the antiwear additive available to react with the metal surfaces and form the protective tribofilm. researchgate.net This competitive adsorption hinders the tribofilm's ability to cover the surfaces fully, leaving them vulnerable to wear. nih.govresearchgate.net

Furthermore, the presence of soot can alter the tribochemical reactions at the metal surface. It has been suggested that at high soot concentrations and temperatures, the limited oxygen availability can lead to the formation of pro-wear iron oxides instead of the more protective ones. imperial.ac.uk Investigations have also shown that with increasing soot content, there is a decrease in the concentration of zinc phosphate within the tribofilm and a corresponding increase in sulfur on the substrate surface, indicating a disruption in the normal film composition. preprints.org The tribofilm that does manage to form in the presence of soot is often thinner and has a non-uniform distribution. researchgate.net

The physical properties of the lubricant are also affected. Soot contamination leads to a significant increase in the viscosity of the engine oil, which can impede proper lubricant flow to critical components, a condition known as contact starvation, further exacerbating wear. whiterose.ac.ukpreprints.orgsae.org Even after removing soot from used oil, the tribological performance does not fully return to that of fresh oil, highlighting that additive depletion and decomposition also play a role. nih.gov However, replenishing the ZDDP in such reclaimed oil is more effective than in oil still containing soot. nih.gov

The following table summarizes key research findings on the interaction between soot (often simulated by carbon black, CB) and ZDDP-containing lubricants:

| Parameter Studied | Key Findings | Reference |

| Wear Mechanism | The primary mechanism is the abrasion of the softer ZDDP tribofilm by hard soot particles. A corrosive-abrasive process is also proposed, where the film is removed as it forms. | imperial.ac.ukpcs-instruments.comresearchgate.net |

| Soot Concentration | Increased soot/carbon black levels lead to a significant increase in wear volume. At high contamination levels, contact starvation can occur due to increased viscosity. | whiterose.ac.ukw124performance.com |

| Tribofilm Integrity | Soot scrapes off the ZDDP tribofilm, leading to reduced thickness and non-uniform distribution. Soot particles can become embedded in the worn surface. | nih.govresearchgate.net |

| Additive Interaction | Soot particles adsorb ZDDP and its by-products, reducing the availability of the additive to form a protective film. This is considered a form of competitive adsorption. | imperial.ac.ukresearchgate.netchemrxiv.org |

| Film Composition | In the presence of soot, the tribofilm shows a lower concentration of zinc phosphate. The phosphate structure can change from shorter to longer chains due to increased contact stress from soot abrasion. | researchgate.netpreprints.org |

| Synergistic Effects | The combination of ZDDP and carbon black can be antagonistic, leading to higher wear than with either component alone in the lubricant. | imperial.ac.uk |

| Effect of Dispersants | The concentration and type of dispersant additives are critical. Some dispersants can protect the initial tribofilm from abrasion by soot, but effectiveness varies. | researchgate.net |

Oxidative Decomposition and Chemical Stability

Reaction Mechanisms with Peroxy Radicals and Hydroperoxides

The antioxidant capability of ZDDP is primarily attributed to its ability to interact with and neutralize oxidative species like peroxy radicals and hydroperoxides, which are key intermediates in the autoxidation of hydrocarbons. This occurs through two main pathways: scavenging of free radicals and catalytic decomposition of hydroperoxides.

Zinc diisooctyl dithiophosphate (B1263838) functions as a chain-breaking antioxidant by donating a hydrogen atom or an electron to peroxy radicals (ROO•), which are propagators of oxidative chain reactions. capes.gov.br This interaction interrupts the oxidation cycle. The mechanism involves the ZDDP molecule reacting with peroxy radicals, leading to the formation of a more stable dithiophosphoryl radical. taylorfrancis.com This radical is less reactive than the initial peroxy radical and can terminate the chain reaction.

The general consensus is that many peroxy radical reactions proceed through the formation of tetroxide intermediates (ROOR'). nih.gov In the context of ZDDP, the scavenging process can be represented by its interaction with these damaging radicals, effectively inhibiting the propagation of oxidation in materials like lubricating oils. capes.gov.brnih.gov

ZDDP is highly effective at decomposing hydroperoxides (ROOH) into non-radical, stable products. This process is considered catalytic because the decomposition products of ZDDP can themselves continue to break down hydroperoxides. The reaction between ZDDP and hydroperoxides like cumene (B47948) hydroperoxide is complex. Initially, a neutral ZDDP molecule reacts with the hydroperoxide. taylorfrancis.com Studies on similar zinc dithiophosphates show that this interaction can induce the homolytic decomposition of the hydroperoxide. rsc.org

The decomposition process often involves acidic intermediates. It has been proposed that the true catalytic species responsible for hydroperoxide decomposition is the O,O-dialkyl hydrogen phosphorodithioate, an acidic product formed from the ZDDP. rsc.org This acidic species rapidly breaks down hydroperoxides into stable products. The reaction of one mole of alkyl hydroperoxide can convert four moles of neutral ZDDP into basic ZDDP and dialkyldithiophosphoryl disulfide. taylorfrancis.com The basic zinc species can then thermally break down to regenerate the neutral ZDDP, allowing the cycle to continue. taylorfrancis.com

Table 1: Products from the Decomposition of Cumene Hydroperoxide by Zinc Dibutyl Dithiophosphate

This table is based on analogous reactions with a similar ZDDP compound and illustrates the types of products formed.

| Product Class | Specific Compound | Role/Formation Pathway |

|---|---|---|

| Aromatic Products | Cumyl alcohol | Formed from cumyloxy radicals abstracting hydrogen atoms. rsc.org |

| Dicumyl peroxide | Formed from the combination of cumyloxy radicals. rsc.org | |

| 2-Phenylpropene | Formed by the reduction of cumyloxy radicals by the Zn(SPS) unit. rsc.org | |

| Organothiophosphate Oxidation Products | [(BuO)₂PS₂]₂ | Dimer formed during oxidation. rsc.org |

| [(BuO)₂PS₂]₂S | Thiosulfonate species. rsc.org | |

| [(BuO)₂PS]₂S | Disulfide species. rsc.org | |

| [(BuO)₂P(S)O]₂Zn | Monothiophosphate species. rsc.org |

Thermal Degradation Pathways and Product Identification

Thermal stability is a crucial characteristic of ZDDP. While stable under normal conditions, it is designed to decompose at elevated temperatures to form protective films. uwo.ca

The decomposition of ZDDP is significantly influenced by temperature and pressure. In-situ studies using infrared (IR) spectroscopy have shown that while ZDDP does not undergo permanent structural changes under high pressure (up to 21.2 GPa) at room temperature, an irreversible transformation occurs when heat is applied concurrently. uwo.caosti.gov Significant decomposition is observed at temperatures around 200-225°C. uwo.cabohrium.com For instance, an irreversible transformation was noted around 225°C and 18.4 GPa. osti.gov The thermal decomposition temperature at ambient pressure is approximately 200°C. uwo.ca Preheating ZDDP solutions at 150°C initiates decomposition, which affects the nature of the resulting films. bohrium.com However, heating to 200°C can lead to the rapid depletion of oil-soluble phosphorus species. bohrium.com

Table 2: Decomposition Conditions for Zinc Dialkyl Dithiophosphates

| Temperature | Pressure | Observation | Source |

|---|---|---|---|

| 150°C | Ambient | Initiates thermal solution decomposition, leads to thicker anti-wear films. | bohrium.com |

| 200°C | Ambient | Extensive decomposition reported in oil solutions. | uwo.ca |

| 200°C | Ambient | No oil-soluble phosphorus-containing species left after 1 hour. | bohrium.com |

| 225°C | 18.4 GPa | Irreversible transformation and substantial decomposition observed. | osti.gov |

| Room Temp | Up to 21.2 GPa | No permanent structural change; effects are reversible upon decompression. | uwo.caosti.gov |

The thermal degradation of ZDDP involves complex intramolecular rearrangements and intermolecular reactions. A key process is the migration of alkyl groups from oxygen to sulfur atoms, a thiono-thiolo isomerization. capes.gov.brmaterialsciencejournal.org This is often an initial step in the decomposition sequence. capes.gov.br

This isomerization, coupled with disproportionation reactions involving sulfur and oxygen linked to the phosphorus atom, leads to a variety of products. materialsciencejournal.org These reactions essentially involve the exchange of sulfur and oxygen atoms within the molecule's structure. This sulfur-oxygen exchange process is fundamental to the formation of various thiophosphates and, ultimately, phosphates. researchgate.netnih.gov The degradation of zinc O,O-diethyl dithiophosphate, for example, yields products such as O,S,S-triethyl trithiophosphate, O,O,S-triethyl dithiophosphate, and O,O,S-triethyl thiophosphate, illustrating this exchange process. materialsciencejournal.org The final, more stable products of extensive degradation are often zinc polyphosphate chains, which constitute the protective films. uwo.ca

Hydrolytic Stability Studies and Environmental Factors

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of ZDDP is an important factor, especially concerning its environmental fate. nih.gov Studies using 31P NMR spectroscopy to analyze the hydrolysis of various zinc bis(O,O-dialkyl dithiophosphates), including the 2-ethylhexyl variant (structurally similar to isooctyl), show that they hydrolyze to produce phosphoric acid along with several by-products. rsc.org

The hydrolysis proceeds through the formation of intermediate species such as O,O-dialkyl S-hydrogen dithiophosphate and thiophosphoric acid. rsc.org Interestingly, research indicates that the rate of hydrolysis is largely independent of the size of the alkyl group. rsc.org The observed rate constants for various alkyl ZDDPs fall within a narrow range. This is attributed to hydrophobic interactions that position the alkyl groups away from the core, leaving the central zinc atom exposed to attack by water molecules. rsc.org

Table 3: Hydrolysis Products of Zinc(II) O,O-Dialkyl Dithiophosphates

| Product Type | Specific Compound |

|---|---|

| Final Acid Product | Phosphoric acid |

| Intermediate Products | O,O-Dialkyl S-hydrogen dithiophosphate |

| Thiophosphoric acid | |

| By-products | O-Alkyl O,O-dihydrogen thiophosphate |

| O,O-Dialkyl O-hydrogen thiophosphate | |

| Alkyl dihydrogen phosphate (B84403) |

Source: rsc.org

Kinetic Analysis of ZDDP Depletion in Operational Environments

The depletion of Zinc diisooctyl dithiophosphate (ZDDP) in operational environments, such as within an internal combustion engine, is a complex process governed by multiple kinetic pathways. The rate of ZDDP consumption is a critical factor in determining the useful life of an engine oil, as its depletion below a certain threshold can lead to a significant increase in engine wear. bobistheoilguy.com The analysis of ZDDP depletion kinetics involves monitoring the concentration of the parent ZDDP molecule and the formation of its various degradation products over time or mileage.

Research has shown that ZDDP depletion does not always follow a simple linear pattern. Instead, it is influenced by a combination of thermal stress, oxidative attack, and interaction with other oil additives and contaminants. osti.govmdpi.com The chemical structure of the ZDDP itself, particularly the nature of the alkyl groups, plays a significant role in its stability and depletion rate. bobistheoilguy.comyellowbullet.com For instance, ZDDPs with secondary alkyl groups tend to be more reactive and form protective anti-wear films more quickly, but they also deplete at a faster rate compared to those with primary alkyl groups. bobistheoilguy.comyellowbullet.com

Detailed Research Findings

Field tests and laboratory analyses have provided valuable insights into the kinetics of ZDDP depletion. Studies tracking lubricant chemistry over extended drain intervals have revealed that the concentration of ZDDP decreases steadily with mileage, and this depletion is accompanied by the formation of various by-products. mdpi.comresearchgate.net

One study monitored the degradation of ZDDP in a fully formulated engine oil over a 15,000 km high-speed field test. osti.gov Using ³¹P NMR spectroscopy, researchers were able to quantify the transformation of the original ZDDP into thiophosphates and subsequently into phosphates, especially at higher oil temperatures. osti.gov A key finding was that a dramatic increase in oil viscosity, a sign of oil degradation, occurred only after the ZDDP was significantly exhausted. osti.gov

Another comprehensive field test conducted over a nearly 20,000 km oil change interval provided a detailed timeline of ZDDP degradation. researchgate.net The analysis showed that as the intact ZDDP concentration decreased, there was a corresponding increase in degradation products such as dialkyl phosphates, phosphoric acid, and sulfuric acid. bobistheoilguy.com The wear rate of engine components remained low as long as sufficient ZDDP was present to maintain the protective tribofilm. However, once the ZDDP was depleted, the wear rate increased by as much as a factor of four, underscoring the critical role of its kinetic stability. bobistheoilguy.com

The following tables present data synthesized from various studies on ZDDP depletion in operational environments.

Table 1: ZDDP Depletion Profile in Engine Oil vs. Mileage

This table illustrates the typical depletion of ZDDP as a function of distance driven. The data is based on infrared spectroscopy analysis of anti-wear additive concentration.

| Distance (km) | Relative ZDDP Concentration (%) |

|---|---|

| 0 | 100 |

| 2,000 | 95 |

| 5,000 | 85 |

| 10,000 | 60 |

| 15,000 | 40 |

| 20,000 | 25 |

Data synthesized from findings reported on ZDDP depletion profiles. mdpi.com

Table 2: Evolution of ZDDP and Its Degradation Products in a Field Test

This table shows the chemical transformation of ZDDP over an extended oil change interval. The concentrations are represented qualitatively based on their progression during the test.

| Distance (km) | Intact ZDDP Level | Dialkyl Phosphate Level | Inorganic Acid (Phosphoric/Sulfuric) Level |

|---|---|---|---|

| 0 | High | Not Detected | Not Detected |

| 5,000 | Medium | Low | Low |

| 10,000 | Low | Medium | Medium |

| 15,000 | Very Low | High | High |

| 20,000 | Depleted | Very High | Very High |

Based on the findings from a field test tracking ZDDP degradation products. bobistheoilguy.comresearchgate.net

Table 3: Impact of ZDDP Depletion and Replenishment on Wear

This table demonstrates the effect of ZDDP depletion after 40,000 km in a heavy-duty diesel engine and the subsequent improvement in anti-wear performance upon its replenishment.

| Oil Condition | Relative Wear Rate |

|---|---|

| Fresh Oil | 1.0 |

| Used Oil (40,000 km, ZDDP depleted) | ~3.5 |

| Used Oil + 1 wt% ZDDP Replenishment | ~2.0 |

| Used Oil + 3 wt% ZDDP Replenishment | ~1.1 |

Data derived from studies on used heavy-duty diesel engine oil. nih.govwhiterose.ac.uk

Operational factors such as high temperatures can accelerate ZDDP depletion. learnoilanalysis.com Thermal degradation of the ZDDP molecule can occur at temperatures around 110-120°C, leading to a rapid breakdown and loss of function. youtube.com Furthermore, contaminants like soot in diesel engines can adsorb ZDDP, effectively removing it from the oil and contributing to its depletion rate. nih.govwhiterose.ac.uk Therefore, a comprehensive kinetic analysis must consider the interplay of thermal, oxidative, and contamination-related depletion pathways.

Environmental Transformation and Environmental Fate Pathways

Dissociation and Partitioning Behavior in Environmental Compartments (Water, Soil, Sediments)

Upon entering the aquatic environment, zinc diisooctyl dithiophosphate (B1263838) is expected to dissociate. nih.gov While it is generally insoluble in water, it is soluble in nonpolar organic solvents like oils. acs.orgwikipedia.org This characteristic suggests that in aquatic systems, it will likely partition to the organic phase. nih.gov

In soil and sediment, ZDDP is expected to adsorb to organic matter (humic material) and clay particles. nih.gov This partitioning behavior significantly influences its mobility and bioavailability in the environment. The long alkyl chains in the diisooctyl dithiophosphate ligand contribute to its lipophilicity, favoring its association with organic-rich phases in soil and sediments. wikipedia.org

Table 1: Partitioning Behavior of Zinc Diisooctyl Dithiophosphate

| Environmental Compartment | Predominant Behavior | Influencing Factors |

| Water | Dissociation and partitioning to organic phase | Low water solubility, affinity for nonpolar solvents nih.govacs.org |

| Soil | Adsorption | Organic matter content, clay content, lipophilicity of the molecule nih.govwikipedia.org |

| Sediments | Adsorption | Organic carbon content, particle size distribution nih.gov |

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

The primary abiotic degradation pathway for ZDDP is hydrolysis. researchgate.net In the presence of water, the phosphate (B84403) ester bonds within the ZDDP molecule can be cleaved. researchgate.net This process can be influenced by factors such as pH and temperature. The thermal degradation of ZDDP, which can occur at temperatures between 130 and 230 °C, leads to the formation of zinc phosphate, alkyl sulfides, thiols, and olefins. rsc.org

Microbial Transformation and Biodegradation Potential of Phosphate Ester Bonds

Microorganisms are expected to play a role in the degradation of this compound. nih.gov It is anticipated that microorganisms can metabolize the isooctyl ZDDP, with degradation likely being rapid unless toxic concentrations are present. nih.gov The phosphate ester bonds are a probable target for microbial attack. nih.gov

The biodegradation of organophosphorus compounds, including phosphate esters, is a known microbial process. google.com Certain bacteria, often referred to as zinc-solubilizing bacteria, can convert unavailable forms of zinc into accessible forms, often through the secretion of organic acids. frontiersin.orgnih.gov While this research primarily focuses on agricultural applications, it highlights the potential for microbial communities to interact with and transform zinc compounds in the environment. Fungi such as Aspergillus and Penicillium have also been identified as capable of solubilizing zinc compounds. mdpi.com

Transport and Distribution Modeling in Diverse Environmental Media

The transport and distribution of this compound in the environment are largely dictated by its physicochemical properties. Its low water solubility and tendency to adsorb to soil and sediment suggest that its transport in the aqueous phase will be limited. nih.govacs.org Instead, it is more likely to be transported while sorbed to suspended particles in water or as part of oil and grease residues.

Modeling its distribution would require consideration of its partitioning coefficients, such as the octanol-water partition coefficient (Kow), which would quantify its lipophilicity. Due to its expected high Kow, ZDDP would tend to accumulate in the organic-rich compartments of the environment.

Transformation During Industrial Use and Release Pathways

During its industrial use as a lubricant additive, this compound undergoes significant transformation. nih.gov Under the high temperatures and pressures experienced in an engine, ZDDP breaks down to form a protective tribofilm on metal surfaces. wikipedia.orgbohrium.com This film is primarily composed of zinc and iron phosphates and sulfides. researchgate.netwhiterose.ac.uk In fact, ZDDPs are not typically found in used motor oils that have been in service for over 3,000 miles, as they have been broken down by engine action. nih.gov

The primary release pathways of ZDDP into the environment are through the improper disposal of used motor oils, greases, and hydraulic fluids. nih.gov Leaks from engines, hydraulic pumps, gearboxes, and torque converters also contribute to its environmental release. nih.gov The transformed products within the used oil, rather than the original ZDDP molecule, are what are primarily released into the environment.

Theoretical and Computational Studies

Molecular Dynamics Simulations of ZDDP Interactions at Interfaces

Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior of ZDDP at the interfaces between lubricated surfaces, such as iron and iron oxide. researchgate.net These simulations model the movement of individual atoms over time, allowing researchers to observe the dynamic processes of adsorption, decomposition, and tribofilm formation.

Key research findings from MD simulations include:

Tribochemical Reactions: Simulations have been used to study the tribochemical reactions between zinc phosphate (B84403) glasses, the main constituent of ZDDP tribofilms, and the native iron oxide layer on steel surfaces.

Non-Spontaneous Processes: The formation of protective tribofilms involves non-spontaneous chemical reactions that are driven by the energy input from friction and mechanical stress at the sliding interface. researchgate.net

Interface Dynamics: MD simulations provide a molecular-level understanding of the structural and dynamic properties of ZDDP and its decomposition products at the solid-liquid interface, which is crucial for predicting the performance of lubricants. nd.edu The flexibility and potential instabilities of zinc-based framework structures can also be explored, offering insights into how the tribofilm adapts to changing conditions. rsc.org

Table 1: Applications of Molecular Dynamics (MD) Simulations in ZDDP Research

| Research Area | Insights Gained from MD Simulations |

| Tribofilm Formation | Observation of ZDDP adsorption, decomposition, and polymerization at iron/iron oxide interfaces. researchgate.net |

| Reaction Mechanisms | Elucidation of non-spontaneous, tribochemically driven reactions essential for film formation. researchgate.net |

| Interface Properties | Understanding of the structure, dynamics, and flexibility of the ZDDP-derived film at the atomic scale. nd.edursc.org |

| Nanoparticle Interactions | Study of the solubility and interaction of zinc oxide nanoparticles, a potential ZDDP decomposition product, with the surrounding medium. osti.gov |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. In the context of ZDDP, DFT calculations provide fundamental insights into reaction pathways and molecular stability that govern tribofilm formation. acs.orgresearchgate.net

DFT studies have revealed critical details about ZDDP decomposition:

Decomposition Pathways: Calculations show that the decomposition of ZDDP can proceed through different pathways, including intramolecular alkyl group transfer or the elimination of olefins. The preferred pathway depends on the structure of the alkyl substituents (R groups). acs.orgresearchgate.net

Influence of Substituents: Straight-chained primary alkyl ZDDPs tend to decompose via alkyl group transfer, while secondary and branched primary alkyl ZDDPs favor olefin elimination. This distinction helps explain the different performance characteristics observed for various types of ZDDP. acs.orgresearchgate.net

Oxidative Degradation: DFT analysis indicates that the oxidation of ZDDP molecules, where sulfur atoms are replaced by oxygen, is an energetically favorable process. This oxidation significantly enhances the strength of P–O bonds, which contributes to the stability of the resulting polyphosphate structures within the tribofilm. acs.org Simulations under load show that molecular breakdown often starts with the cleavage of Zn–S bonds, while the more stable P–O bonds resist dissociation. acs.org

Modeling of Mechanochemical Processes and Tribofilm Growth Kinetics

The formation of a protective tribofilm from ZDDP is a mechanochemical process, meaning it is activated by mechanical forces (stress) and thermal energy (temperature). chemrxiv.orgnsf.gov Modeling these processes is essential for predicting lubricant performance and designing more effective additives. The growth of the tribofilm is a dynamic competition between formation and removal processes. mit.edu Studies have shown that tribofilm formation is a stress-augmented, thermally activated (SATA) process. researchgate.net

Table 2: Key Factors in ZDDP Tribofilm Growth Kinetics

| Factor | Description | Reference |

| Mechanical Stress | Shear stress at the sliding interface directly drives the chemical reactions leading to film growth. | nih.govrsc.orgresearchgate.net |

| Temperature | Higher temperatures increase the rate of chemical reactions, accelerating tribofilm formation. | chemrxiv.orgrsc.org |

| ZDDP Structure | The length and branching of the alkyl groups influence packing density and stress transmission, affecting the reaction rate. | chemrxiv.orgrsc.org |

| Reaction Kinetics | The process often follows zero-order kinetics, suggesting that the reaction rate is independent of the ZDDP concentration in the bulk lubricant once a surface layer is adsorbed. | researchgate.netrsc.org |

The Bell model, a modification of the Arrhenius equation, is commonly used to describe the kinetics of mechanochemical processes, including ZDDP tribofilm growth. chemrxiv.orgresearchgate.net The model incorporates the effect of mechanical stress on the activation energy of a reaction.

The rate constant (k) according to the Bell model is given by: k = A * exp[-(Ea - σΔV)/kBT]*

Where:

A is the pre-exponential factor.

Ea is the activation energy in the absence of stress.

σ is the applied stress (primarily shear stress for ZDDP). researchgate.netresearchgate.net

ΔV * is the activation volume, which represents the change in volume of the reacting species as it moves to the transition state.

kB is the Boltzmann constant.

T is the absolute temperature.

Macroscale tribometer experiments have successfully validated the Bell model for ZDDPs with various alkyl substituents. chemrxiv.orgrsc.org These studies show that the model can effectively rationalize the differences in mechanochemical reactivity based on the molecular structure of the ZDDP. rsc.org

Computational models provide crucial insights into how mechanical stress influences the chemical reactions of ZDDP at the molecular level. The applied shear stress effectively reduces the activation energy barrier for decomposition, thereby accelerating the rate of tribofilm formation. nih.govrsc.org

Key computational findings include:

Role of Shear Stress: Shear stress is the primary mechanical driver for ZDDP tribofilm formation. nih.govresearchgate.net Experiments conducted under full elastohydrodynamic lubrication, where solid-solid contact is avoided, confirm that the stress within the fluid is sufficient to drive the reaction. nih.govrsc.org

Inhibitory Effect of Compressive Stress: In contrast to shear stress, compressive (or normal) stress has been shown to inhibit the rate of tribofilm growth. nih.govrsc.org

Activation Energy and Volume: Using an extended Eyring model, studies have quantified the activation energy for a secondary ZDDP at approximately 0.54 eV. The activation volume for shear stress was found to be significantly larger than that for compressive stress, confirming that shear is the dominant mechanical factor. nih.govrsc.org

Influence of Molecular Structure: The structure of the ZDDP molecule's alkyl substituents plays a critical role in how stress is transmitted to the reactive core of the molecule. The chain length, branching, and presence of bulky groups affect packing density and steric hindrance, leading to different activation energies and activation volumes for different ZDDPs. chemrxiv.orgrsc.org

Quantum Chemical Analysis of Structure-Reactivity Relationships

Quantum chemical calculations, primarily using DFT, are employed to analyze the relationship between the molecular structure of ZDDP and its chemical reactivity. acs.org These studies explore the electronic properties of the molecule to predict its behavior in chemical reactions.

A key area of investigation is the unimolecular decomposition of ZDDP, which is a crucial first step in tribofilm formation. acs.orgresearchgate.net By examining various reaction pathways, such as isomerization and elimination reactions, researchers can determine how the nature of the alkyl substituents affects the thermodynamics and kinetics of decomposition. For instance, calculations have revealed that the energetic details of these reactions depend significantly on whether the substituents are simple hydrogen atoms or more complex alkyl groups. researchgate.net This type of analysis helps to explain why different ZDDPs exhibit varying levels of antiwear performance and provides a basis for the rational design of new, more effective lubricant additives. acs.orgrsc.org

Future Research Directions and Unanswered Questions

Elucidating the Precise Role of Specific Alkyl Chain Structures in Mechanochemical Response

Future research is directed towards understanding the influence of the alkyl chain structures of Zinc Dialkyldithiophosphates (ZDDPs) on their mechanochemical response. The chain length, branching, and presence of bulky cycloaliphatic groups can cause significant variations in the temperature- and stress-dependencies of tribofilm formation rates rsc.org. These differences are attributed to variations in packing density, steric hindrance, and the efficiency of stress transmission rsc.org.

The mechanochemical response of ZDDPs is a key factor in their function as lubricant additives, particularly in the growth of tribofilms rsc.orgresearchgate.net. It has been demonstrated that this process is promoted by applied stresses in lubricated contacts, as well as by temperature researchgate.net. The rate of tribofilm growth is independent of ZDDP concentration, suggesting zero-order kinetics researchgate.net. Macroscopic shear stress, rather than hydrostatic pressure, is what drives the ZDDP reaction researchgate.net.

The Bell model, a modification of the Arrhenius equation, has been successfully used to model the kinetics of these mechanochemical processes rsc.org. This model has shown large differences in activation energy, pre-exponential factor, and activation volume for various ZDDPs rsc.org. These findings highlight the potential for identifying structure-performance relationships for lubricant additives, which could be instrumental in optimizing their molecular structure rsc.org.

Key Research Findings on Alkyl Structure Influence:

| Alkyl Chain Characteristic | Influence on Mechanochemical Response | Postulated Mechanism |

| Long Alkyl Chains | Form tribofilms only at high temperatures researchgate.net. | May be related to molecular packing and thermal energy requirements for activation. |

| Bulky Cycloaliphatic Groups | Particularly effective at high stress researchgate.net. | Could enhance stress transmission to the reactive core of the molecule. |

| Branched Primary vs. Secondary Alkyls | Secondary ZDDPs form tribofilms considerably faster than primary ZDDPs under equivalent conditions researchgate.net. | Suggests that the initial decomposition reaction is the rate-determining step for tribofilm formation researchgate.net. |

Comprehensive Understanding of Multi-Additive Synergism at the Molecular Level

A significant area of future research is the comprehensive understanding of multi-additive synergism at the molecular level. Lubricant formulations are complex mixtures, and the interactions between ZDDP and other additives can significantly impact performance. For instance, sulfonate detergents have been found to trigger a loss of performance in semi-synthetic lubricants, with antioxidants deteriorating at a slower rate than ZDDP and sulfonates mdpi.com.

The depletion and degradation of ZDDP can be influenced by the presence of other materials, such as soot deposition mdpi.comresearchgate.net. Understanding these interactions is crucial for developing more robust and long-lasting lubricant packages. The goal is to move beyond empirical formulation to a more predictive, mechanism-based approach to additive design.

Advanced In Situ Characterization of Dynamic Tribochemical Transformations

The development and application of advanced in-situ characterization techniques are critical for understanding the dynamic tribochemical transformations of ZDDP. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) are used to monitor the depletion of ZDDP and the formation of degradation by-products researchgate.netmdpi.com. The infrared spectrum shows a strong absorption peak around 1050 cm⁻¹, which is attributed to the P-O-C bond from ZDDP mdpi.com. Changes in this region, as well as bands around 978 cm⁻¹ and 650 cm⁻¹, can indicate ZDDP degradation researchgate.netmdpi.com.

Future research will likely focus on applying and refining techniques that can probe the tribochemical interface under realistic operating conditions. This will provide a more detailed picture of the formation, composition, and evolution of the protective tribofilm in real-time.

Development of Predictive Models for ZDDP Performance and Degradation in Diverse Environments

There is a growing need for the development of predictive models for ZDDP performance and degradation in a variety of environments. Such models would be invaluable for optimizing lubricant formulations and predicting their service life. Current research has shown that ZDDP can degrade at different rates depending on various factors mdpi.com. At an early stage of alteration, ZDDP is depleted by the replacement of its sulfur atoms with oxygen atoms and the release of the alkyl side chains, with sulfuric and phosphoric acid identified as final products researchgate.net.

Density functional theory (DFT) is being used to characterize ZDDP linkage isomers and their stability, vibrational spectra, and dissociation pathways bohrium.com. These computational approaches, combined with experimental data, can help to build more accurate predictive models. These models will need to account for a wide range of variables, including temperature, pressure, shear stress, and the presence of other chemical species.

Factors Influencing ZDDP Degradation:

| Factor | Effect on ZDDP |

| Foreign Materials and Soot | Can accelerate the deterioration of ZDDP mdpi.com. |

| Water Contamination | Can lead to additive depletion researchgate.net. |

| Oxidation | Leads to the replacement of sulfur with oxygen and the release of alkyl chains researchgate.net. |

Design Principles for Next-Generation Dithiophosphate-Based Materials

The final area of future research focuses on establishing design principles for the next generation of dithiophosphate-based materials. The aim is to develop new additives with improved performance and a better environmental profile. This involves a rational design approach based on a fundamental understanding of structure-property relationships.

By leveraging insights from mechanochemical studies and computational modeling, it may be possible to tailor the molecular architecture of dithiophosphates to achieve specific performance characteristics. This could involve modifying the alkyl substituents to optimize the balance between thermal and stress activation or designing molecules with enhanced synergistic interactions with other additives. The development of a pan-European framework for Safe and Sustainable by Design (SSbD) will also guide innovators in creating new chemical products that are resource-efficient, circular, and safe for both people and the environment basf.com.

Q & A

Q. How to reconcile discrepancies in ZDDP toxicity thresholds across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.